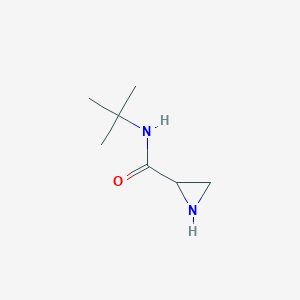
7-Hydroxy-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1H-inden-1-one is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 7th position of the indanone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties . Another method utilizes the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-oxo-1H-inden-1-one, while reduction can produce 7-hydroxyindan-1-ol.
Aplicaciones Científicas De Investigación
7-Hydroxy-1H-inden-1-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds with target molecules, influencing their function and activity. Additionally, the carbonyl group can participate in nucleophilic addition reactions, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the hydroxyl group at the 7th position.
1H-Inden-1-one, octahydro-: Another similar compound, which is fully hydrogenated and lacks the aromatic character of 7-Hydroxy-1H-inden-1-one.
Uniqueness
The presence of the hydroxyl group at the 7th position in this compound imparts unique chemical and biological properties. This functional group enhances its reactivity and allows for the formation of hydrogen bonds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C9H6O2 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
7-hydroxyinden-1-one |
InChI |
InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H |
Clave InChI |
JHHBHSWJSJMBTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=C2)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)








![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




